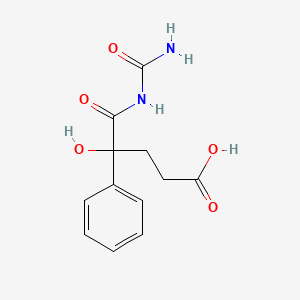
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid is an organic compound with a complex structure that includes a carbamoyl group, a hydroxy group, and a phenyl group attached to a glutaramic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid typically involves multi-step organic reactions. One common method includes the protection of the amine group, followed by the introduction of the hydroxy and phenyl groups through specific reagents and catalysts. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamoyl group produces an amine.
Aplicaciones Científicas De Investigación
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes, influencing their activity. The hydroxy and phenyl groups can interact with hydrophobic and aromatic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Piroxicam: A non-steroidal anti-inflammatory drug with a similar carbamoyl structure.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that share some structural features with N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
22742-73-0 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
5-(carbamoylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-11(18)14-10(17)12(19,7-6-9(15)16)8-4-2-1-3-5-8/h1-5,19H,6-7H2,(H,15,16)(H3,13,14,17,18) |
Clave InChI |
TWYNAZRCKFLNOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


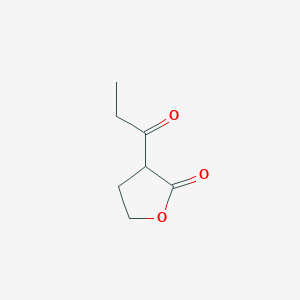
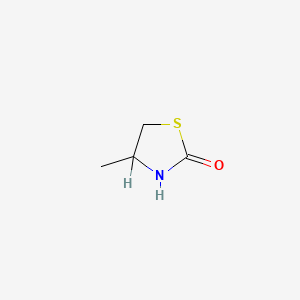
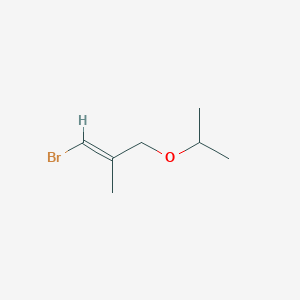

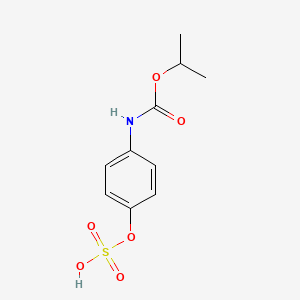

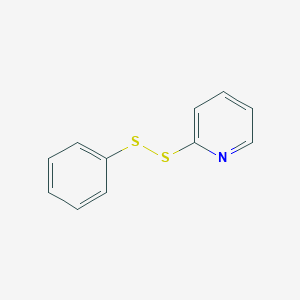
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
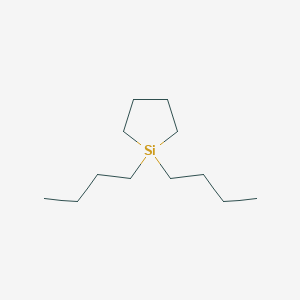
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)


